REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH:6](P(OCC)(OCC)=O)[CH3:7])=[O:5].CC(C)([O-])C.[K+].[O:22]1[CH2:25][C:24](=O)[CH2:23]1>C1COCC1>[O:22]1[CH2:25][C:24](=[C:6]([CH3:7])[C:4]([O:3][CH2:2][CH3:1])=[O:5])[CH2:23]1 |f:1.2|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)P(=O)(OCC)OCC
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
O1CC(C1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to RT
|
Type
|
CUSTOM
|
Details
|
Purification by automated column chromatography (Biotage SP4) on silica gel (12 g Grace cartridges)
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(C1)=C(C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |